1-benzyl 4-methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}butanedioate
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Overview
Description
1-benzyl 4-methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}butanedioate is a useful research compound. Its molecular formula is C17H23NO6 and its molecular weight is 337.372. The purity is usually 95%.
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Scientific Research Applications
Environmental Science and Remediation
- Pollution Control and Remediation : Studies on compounds like methyl tert-butyl ether (MTBE), which shares structural similarities with the target compound, indicate their importance in environmental remediation efforts. MTBE, for instance, is a gasoline additive that has been studied for its environmental behavior, fate, and the effectiveness of various remediation strategies to manage its pollution in aquatic environments (Squillace et al., 1997).
Catalysis and Chemical Synthesis
- Catalytic Processes : The research into catalytic mechanisms, including those involving complex organic molecules, can shed light on how similar compounds might be synthesized or broken down. For example, studies on the catalytic non-enzymatic kinetic resolution of racemic mixtures highlight the potential of catalysis in producing enantiomerically pure substances, which could be relevant for the synthesis and application of the compound (Pellissier, 2011).
Materials Science
- Polymer Membranes for Separation Processes : The development and application of polymer membranes, as explored in the separation of fuel additives like MTBE from methanol, demonstrate the relevance of chemical engineering in designing materials for specific industrial applications. Such research could provide insights into how similar compounds could be separated or purified in industrial settings (Pulyalina et al., 2020).
Mechanism of Action
Target of action
The compound contains a tert-butoxycarbonyl (Boc) group , which is commonly used in organic synthesis as a protecting group for amines . The primary targets of this compound could be amine-containing molecules in the system where it is introduced.
Mode of action
The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This suggests that the compound might interact with its targets by introducing the Boc group into them.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on various factors, including its size, polarity, and the presence of functional groups. The Boc group might influence these properties by affecting the compound’s solubility and stability .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, the Boc group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol , suggesting that acidic conditions could affect the compound’s stability.
Properties
IUPAC Name |
1-O-benzyl 4-O-methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO6/c1-17(2,3)24-16(21)18-13(10-14(19)22-4)15(20)23-11-12-8-6-5-7-9-12/h5-9,13H,10-11H2,1-4H3,(H,18,21)/t13-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPCCYAVUHTZEDN-ZDUSSCGKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)OC)C(=O)OCC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC(=O)OC)C(=O)OCC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.